molecular formula C6H3BF5K B1593222 Potassium (2,4-difluorophenyl)trifluoroborate CAS No. 871231-41-3

Potassium (2,4-difluorophenyl)trifluoroborate

Cat. No. B1593222
M. Wt: 219.99 g/mol
InChI Key: HZKKNPYRMYVEOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .


Molecular Structure Analysis

The molecular formula of Potassium (2,4-difluorophenyl)trifluoroborate is C6H3BF5K. Its molecular weight is 219.99 g/mol.


Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . They are often used in organic synthesis as alternatives to boronic acids (RB(OH)2), boronate esters (RB(OR′)2), and organoboranes (R3B), particularly for Suzuki-Miyaura coupling .


Physical And Chemical Properties Analysis

Potassium (2,4-difluorophenyl)trifluoroborate is a white to off-white powder or crystals . It is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

  • Suzuki–Miyaura-type Reactions

    • Field : Organic Chemistry
    • Application : Potassium Trifluoroborate Salts have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions . These reactions are used to form carbon-carbon bonds, which is a key process in organic synthesis .
    • Method : The reaction involves the coupling of a boron compound (like Potassium Trifluoroborate Salts) and a halide under the influence of a base and a palladium catalyst .
    • Results : Potassium trifluoroborates offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .
  • Petasis Borono-Mannich Multicomponent Reaction

    • Field : Medicinal Chemistry
    • Application : Potassium trifluoroborate salts have been used in the synthesis of α-amino esters through the Petasis borono-Mannich multicomponent reaction . These α-amino esters are recognized as main precursors of α-amino acid derivatives, which are widely found in bioactive natural products and medicinal compounds .
    • Method : The reaction involves the use of simple aldehydes, amines, and boronic acid precursors . The use of trifluoroborate salts is preferred to boronic acids or boronate esters from a practical standpoint for ease of use and long-term stability .
    • Results : The reaction provides direct access to induce the enantioenriched α-amino esters .
  • Epoxidation of C=C bonds

    • Field : Organic Chemistry
    • Application : Potassium Trifluoroborates are used in the epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates .
    • Method : The process involves the reaction of unsaturated alkyl- or aryltrifluoroborates with an oxidizing agent .
    • Results : The reaction proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .
  • Precursors for Difluoroboranes

    • Field : Inorganic Chemistry
    • Application : Potassium organotrifluoroborates have been used as precursors for difluoroboranes .
    • Method : The specific method of preparation would depend on the type of difluoroborane being synthesized .
    • Results : Difluoroboranes have a range of uses, including as reagents in organic synthesis .
  • Nucleophilic Coupling Partners in Metal Catalysed Cross-Coupling Reactions

    • Field : Organic Chemistry
    • Application : Potassium organotrifluoroborates, such as Potassium (2,4-difluorophenyl)trifluoroborate, are used as nucleophilic coupling partners in metal catalysed cross-coupling reactions .
    • Method : These reactions are most often catalysed by copper, rhodium, nickel or palladium .
    • Results : The use of potassium organotrifluoroborates in these reactions can lead to a variety of organic compounds .
  • Precursors for Ionic Liquids

    • Field : Inorganic Chemistry
    • Application : Potassium organotrifluoroborates have been used as precursors for ionic liquids .
    • Method : The specific method of preparation would depend on the type of ionic liquid being synthesized .
    • Results : Ionic liquids have a range of uses, including as solvents in green chemistry .

Safety And Hazards

Potassium (2,4-difluorophenyl)trifluoroborate is classified as a warning substance . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

potassium;(2,4-difluorophenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BF5.K/c8-4-1-2-5(6(9)3-4)7(10,11)12;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKKNPYRMYVEOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=C(C=C1)F)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BF5K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635704
Record name Potassium (2,4-difluorophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (2,4-difluorophenyl)trifluoroborate

CAS RN

871231-41-3
Record name Potassium (2,4-difluorophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
NA Bumagin - Russian Journal of General Chemistry, 2023 - Springer
Based on magnetic ferrites of iron (magnetite), cobalt, and nickel, modified with 3-aminopropyltriethoxysilane (APTES), Pd–Fe–Co–Ni/MFe 2 O 4 @Si–NH 2 @Pd (M = Fe, Co, Ni) hybrid …
Number of citations: 0 link.springer.com
GA Molander, LN Cavalcanti - The Journal of organic chemistry, 2011 - ACS Publications
A method for the oxidation of organotrifluoroborates using Oxone was developed. A variety of aryl-, heteroaryl-, alkenyl-, and alkyltrifluoroborates were converted into the corresponding …
Number of citations: 146 pubs.acs.org
M Vilaró, G Arsequell, G Valencia, A Ballesteros… - Organic …, 2008 - ACS Publications
An efficient arylation in water of tyrosine and phenylalanine side chains from unprotected iodopeptides is accomplished by using Suzuki−Miyaura cross-coupling processes. The …
Number of citations: 72 pubs.acs.org

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